5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a bicyclic core structure with fused pyrazole and pyrimidine rings. The molecule features a (2-chloro-6-fluorophenyl)methyl substituent at position 5 and a 2,3-dimethylphenyl group at position 1. These substituents introduce halogenated and alkylated aromatic moieties, which are critical for modulating lipophilicity, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O/c1-12-5-3-8-18(13(12)2)26-19-14(9-24-26)20(27)25(11-23-19)10-15-16(21)6-4-7-17(15)22/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWMOUJDSQKVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-chloro-6-fluorobenzylamine with 2,3-dimethylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to form the pyrazolo[3,4-d]pyrimidine core. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC). The scalability of the synthesis process is crucial for commercial production.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as methoxy, amino, or alkyl groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolopyrimidine derivatives can exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For example, studies have shown that certain derivatives of pyrazolopyrimidine effectively inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs can lead to reduced cancer cell growth and increased apoptosis in malignant cells .
Antimicrobial Properties
The antimicrobial potential of this compound has also been evaluated. Similar pyrazolopyrimidine derivatives have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or inhibition of essential metabolic pathways .
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise as a selective inhibitor of certain enzymes involved in nucleotide metabolism and DNA replication. This property is particularly relevant for developing new treatments for diseases characterized by rapid cell division, such as cancer .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrazolopyrimidine derivatives. Compounds similar to 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models . This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrazolopyrimidine derivatives. Modifications at various positions on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity:
| Position | Modification | Effect |
|---|---|---|
| 2 | Chloro group | Enhances antimicrobial activity |
| 6 | Fluoro group | Increases potency against cancer cells |
| 4 | Dimethyl substitution | Improves selectivity for enzyme inhibition |
Study on Anticancer Activity
In one notable study, a series of pyrazolopyrimidine derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that modifications at the 2 and 6 positions significantly enhanced cytotoxicity compared to the parent compound .
Evaluation of Antimicrobial Properties
Another study focused on assessing the antimicrobial properties of several pyrazolopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain compounds exhibited MIC values lower than those of standard antibiotics, indicating their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Key Observations :
Pharmacological Activity
Anti-Inflammatory Activity
- Compounds 11e and 11f () exhibited anti-inflammatory activity comparable to indomethacin (standard drug) with minimal ulcerogenicity. Their C log P values (lipophilicity) correlated with efficacy, suggesting the target compound’s chloro/fluoro groups may optimize this balance .
- Thiazole-containing analogs (11b–d) showed moderate activity (25–40% edema inhibition), indicating that bulkier substituents may reduce potency .
Anticancer Activity
- Compound 10e () demonstrated potent activity against MCF-7 cells (IC50 = 11 µM), attributed to the electron-withdrawing nitro group enhancing DNA intercalation .
- The target compound’s chloro and fluoro substituents, which are strong σ-electron acceptors, may similarly stabilize interactions with kinase targets (e.g., cyclin-dependent kinases) .
Physicochemical Properties
| Property | Target Compound | 10e (Nitro Derivative) | 11f (Thiazole Derivative) |
|---|---|---|---|
| Molecular Weight | ~400 (estimated) | 388.39 | ~450 (estimated) |
| Calculated log P (C log P) | ~3.5 (chloro/fluoro) | 2.8 | 4.1 |
| Key Functional Groups | Cl, F, CH3 | NO2, CH3 | C=O, C=N, C-S-C |
Notes:
Biological Activity
The compound 5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to delve into its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C23H22ClFN2O2
- Molecular Weight : 412.9 g/mol
- IUPAC Name : this compound
- InChI Key : BKLLHZIJOSBYQS-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, leading to significant therapeutic effects. Notable activities include:
- Anti-inflammatory Properties : The compound has shown potential as a selective inhibitor of cyclooxygenase-2 (COX-II), which is crucial in the inflammatory response. In studies, derivatives of pyrazolo[3,4-d]pyrimidines have exhibited IC50 values indicating effective inhibition of COX-II activity .
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit specific cancer cell lines. For instance, related pyrazole compounds have demonstrated cytotoxic effects against colon carcinoma and breast cancer cell lines with varying IC50 values .
- Antimicrobial Effects : The pyrazolo[3,4-d]pyrimidine scaffold has been associated with antibacterial properties against pathogens like Staphylococcus aureus. This suggests potential applications in treating bacterial infections .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound's structure allows it to bind to active sites of enzymes like COX-II, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
- Cell Cycle Modulation : In cancer cells, it may induce apoptosis or halt cell cycle progression through modulation of pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action for this compound:
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 Value | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-II | 0.011 μM | |
| Anticancer | Colon carcinoma (HCT-116) | 6.2 μM | |
| Antibacterial | Staphylococcus aureus | Varies by derivative |
Case Study 1: Anti-inflammatory Activity
A study conducted on various pyrazolo derivatives highlighted the compound's selectivity toward COX-II over COX-I, suggesting a favorable safety profile with minimal gastrointestinal side effects compared to traditional NSAIDs .
Case Study 2: Anticancer Efficacy
Research published in ACS Omega demonstrated that certain pyrazolo derivatives exhibited potent anticancer activity with IC50 values significantly lower than those of established chemotherapeutics . This positions the compound as a promising candidate for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
